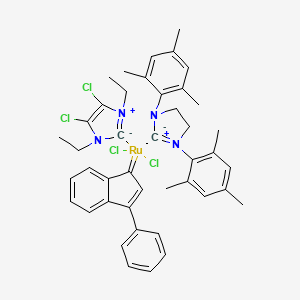
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;4,5-dichloro-1,3-diethyl-2H-imidazol-1-ium-2-ide;dichloro-(3-phenylinden-1-ylidene)ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;4,5-dichloro-1,3-diethyl-2H-imidazol-1-ium-2-ide;dichloro-(3-phenylinden-1-ylidene)ruthenium” is a complex organometallic compound that features a ruthenium center coordinated with various ligands. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the individual ligands. The 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide ligand is synthesized by reacting 2,4,6-trimethylphenylamine with glyoxal in the presence of a base to form the imidazolium salt. The 4,5-dichloro-1,3-diethyl-2H-imidazol-1-ium-2-ide ligand is prepared by reacting diethylamine with dichloroacetaldehyde under acidic conditions to form the imidazolium salt. Finally, the dichloro-(3-phenylinden-1-ylidene)ruthenium complex is synthesized by reacting ruthenium trichloride with 3-phenylinden-1-ylidene in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often forming higher oxidation state complexes.
Reduction: The compound can be reduced to form lower oxidation state ruthenium complexes.
Substitution: Ligands around the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Ligand substitution reactions often use phosphines, amines, or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(VI) or ruthenium(VIII) complexes, while reduction reactions may yield ruthenium(II) or ruthenium(0) complexes .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, such as olefin metathesis and hydrogenation.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of this compound involves the coordination of the ruthenium center with various ligands, which facilitates the activation of substrates in catalytic reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in olefin metathesis, the ruthenium center coordinates with the olefin substrate, facilitating the breaking and forming of carbon-carbon double bonds .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene: Similar structure but different ligand coordination.
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride: Different substituents on the imidazolium ring.
Dichloro(1,3-dimesityl-2-imidazolidinylidene)(3-phenyl-1H-inden-1-ylidene)ruthenium: Similar ruthenium coordination but different ligand structure.
Uniqueness
This compound is unique due to its specific combination of ligands and ruthenium center, which provides distinct catalytic properties and reactivity compared to other similar compounds. Its ability to undergo various types of reactions and its wide range of applications in scientific research and industry make it a valuable compound in the field of chemistry .
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;4,5-dichloro-1,3-diethyl-2H-imidazol-1-ium-2-ide;dichloro-(3-phenylinden-1-ylidene)ruthenium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C15H10.C7H10Cl2N2.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;1-3-10-5-11(4-2)7(9)6(10)8;;;/h9-12H,7-8H2,1-6H3;1-9,11H;3-4H2,1-2H3;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMDEBXVIOXRFS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1[C-]=[N+](C(=C1Cl)Cl)CC.CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46Cl4N4Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
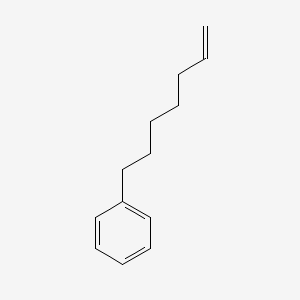
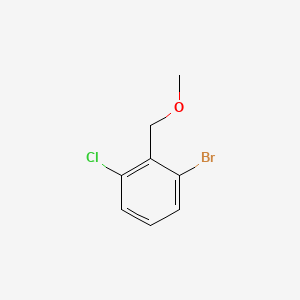
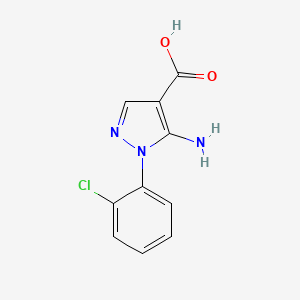
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6289648.png)
![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride](/img/structure/B6289657.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium](/img/structure/B6289670.png)
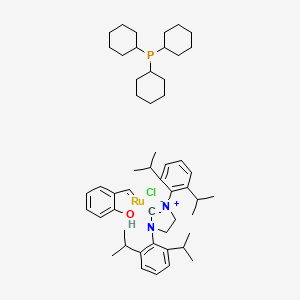
![1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl](/img/structure/B6289678.png)
![Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]](/img/structure/B6289682.png)
![4-[[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl]-1-ethyl-1-methylpiperazin-1-ium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride;dihydrate](/img/structure/B6289687.png)
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II)](/img/structure/B6289709.png)

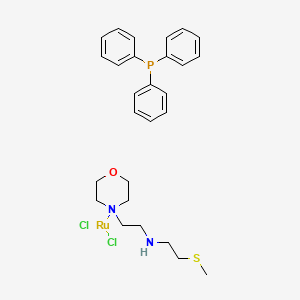
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)
